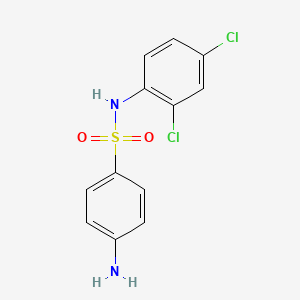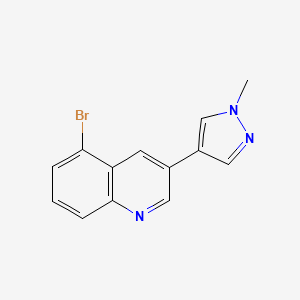
5-bromo-3-(1-méthyl-1H-pyrazol-4-yl)quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazole. Quinoline is a nitrogen-containing aromatic compound, while pyrazole is a five-membered ring with two adjacent nitrogen atoms. The combination of these two moieties results in a compound with unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.
Applications De Recherche Scientifique
5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent.
Biological Studies: The compound is used in biological studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Analyse Biochimique
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This suggests that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Quinoline-containing pyrazole heterocycles have been found to possess excellent tumor growth inhibition properties, suggesting potential cellular effects .
Molecular Mechanism
Quinoline-containing pyrazole heterocycles have been found to inhibit c-MET in both in vitro and in vivo target modulation studies . This suggests that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline could exert its effects at the molecular level through similar mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoquinoline and 1-methyl-1H-pyrazole.
Coupling Reaction: The key step involves the coupling of 5-bromoquinoline with 1-methyl-1H-pyrazole.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-100°C) to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole moiety, to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different pyrazole derivatives .
Mécanisme D'action
The mechanism of action of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-3-(1H-pyrazol-4-yl)quinoline: Lacks the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.
3-(1-methyl-1H-pyrazol-4-yl)quinoline: Lacks the bromine atom, which can influence its ability to undergo substitution reactions.
5-chloro-3-(1-methyl-1H-pyrazol-4-yl)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is unique due to the presence of both the bromine atom and the methyl group on the pyrazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
IUPAC Name |
5-bromo-3-(1-methylpyrazol-4-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-17-8-10(7-16-17)9-5-11-12(14)3-2-4-13(11)15-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOOVSRVMGQVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC=C3Br)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)
![N-(3,5-dimethylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2535865.png)
![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)
![2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2535867.png)
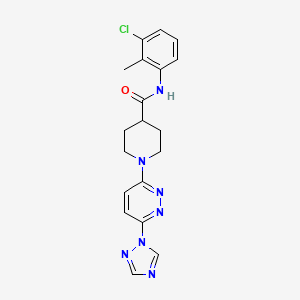

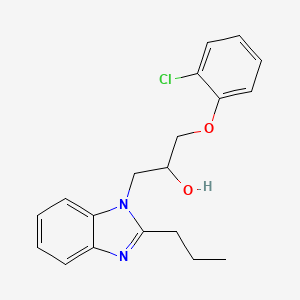
![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)
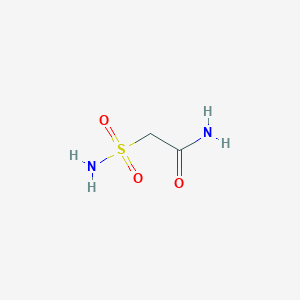
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)
